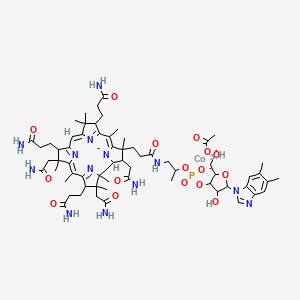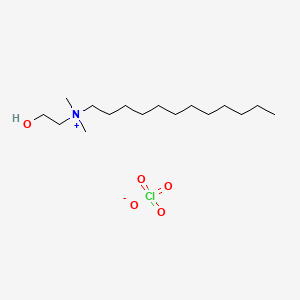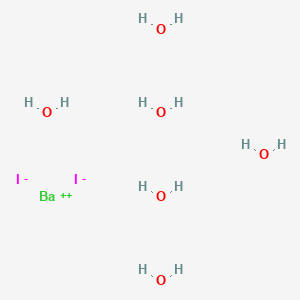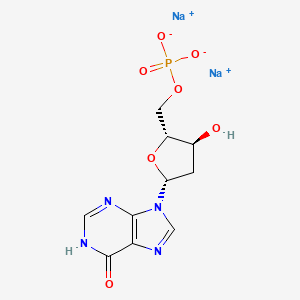
ホウ化コバルト
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt boride is an inorganic compound with the general formula Co_xB_y. The two main cobalt borides are cobalt monoboride (CoB) and cobalt diboride (Co_2B). These compounds are known for their exceptional resistance to oxidation and high melting points, making them valuable in various industrial applications. Cobalt borides are refractory materials, meaning they can withstand high temperatures without decomposing .
科学的研究の応用
Cobalt boride has a wide range of applications in scientific research:
Materials Science: Due to its resistance to oxidation and high melting point, cobalt boride is used to increase the lifespan of metal parts by providing higher corrosion and wear resistance.
Biomedical Sciences: Cobalt boride coatings are used in the design of specialized drug delivery systems.
Renewable Energy: It is studied as a catalyst for hydrogen storage and fuel cell technologies.
作用機序
Target of Action
Cobalt boride (CoB) is a refractory material that primarily targets hydrogen storage and fuel cell technologies . It is also an effective hydrogenation catalyst used in organic synthesis . In materials science, cobalt boride is known for its exceptional resistance to oxidation, making it useful in increasing the lifespan of metal parts when used as a coating .
Mode of Action
Cobalt boride interacts with its targets through a variety of mechanisms. As a catalyst in the hydrolysis of sodium borohydride (NaBH4), cobalt boride facilitates the generation of hydrogen . When used as a hydrogenation catalyst in organic synthesis, cobalt boride has been found to be highly selective, even exceeding other cobalt-containing catalysts such as Raney cobalt . The mode of action of cobalt boride is also influenced by its preparation method. For instance, when prepared by reducing a cobalt salt with sodium borohydride, the surface area of the catalyst is maximized, enhancing its catalytic properties .
Biochemical Pathways
This reaction is crucial in renewable energy storage and conversion devices .
Pharmacokinetics
It’s known that cobalt boride is produced under high temperatures (around 1500°c) and can be used to create coatings on iron by boriding .
Result of Action
The result of cobalt boride’s action is multifaceted. In the field of materials science, cobalt boride increases the lifespan of metal parts by imparting surfaces with higher corrosion and wear resistance . In renewable energy and fuel cell technologies, cobalt boride acts as a catalyst, facilitating the generation of hydrogen . In organic synthesis, cobalt boride serves as an effective hydrogenation catalyst .
Action Environment
The action, efficacy, and stability of cobalt boride can be influenced by various environmental factors. For instance, the preparation of cobalt boride as a catalyst involves reducing a cobalt salt with sodium borohydride, a process that can be affected by the surrounding environment . Additionally, the catalytic properties of cobalt boride in the hydrolysis of sodium borohydride can be influenced by the reaction environment .
生化学分析
Biochemical Properties
It has been characterized using X-ray crystallography (XRD), transmission electron microscope (TEM), scanning electron microscope (SEM), and energy-dispersive X-ray spectroscopy (EDX) techniques .
Cellular Effects
In vitro studies have been conducted to assess the effects of Cobalt Boride on human pulmonary alveolar epithelial cells (HPAEpiC) . The results of these studies have shown that Cobalt Boride has a significant impact on cell viability .
Molecular Mechanism
Whole-genome microarray analysis has revealed global gene expression differentiation in HPAEpiC cells after Cobalt Boride application .
Temporal Effects in Laboratory Settings
The cell viability tests have unveiled an IC50 value for Cobalt Boride nanoparticles of 310.353 mg/L .
準備方法
Synthetic Routes and Reaction Conditions: Cobalt boride can be synthesized through several methods:
Solid-Gas Reactions: One method involves the reaction of elemental cobalt with gaseous boron tribromide (BBr_3) at temperatures ranging from 700 to 1000°C.
Reduction of Cobalt Salts: Another common method is the reduction of cobalt salts, such as cobalt(II) nitrate, with sodium borohydride.
Pack Cementation Process: In this method, a coating of iron boride (FeB or Fe_2B) is first introduced onto an iron surface.
Industrial Production Methods: For large-scale production, cobalt borides are typically made from a carbothermal reduction of metal oxides using boron oxide (B_2O_3) or boron carbide (B_4C) and carbon at temperatures above 1400°C, followed by high-temperature purification techniques .
Types of Reactions:
Oxidation: Cobalt boride is resistant to oxidation, which makes it useful in high-temperature applications.
Reduction: It can act as a reducing agent in various chemical reactions.
Hydrogenation: Cobalt boride is an effective hydrogenation catalyst used in organic synthesis.
Common Reagents and Conditions:
Sodium Borohydride: Used in the reduction of cobalt salts to form cobalt boride.
Boron Tribromide: Used in the solid-gas reaction method to form cobalt borides.
Major Products Formed:
Primary Amines: Formed from the reduction of nitriles using cobalt boride as a catalyst.
Hydrazobenzene: Formed from the reduction of azobenzene by hydrazine.
類似化合物との比較
Cobalt boride is unique among metal borides due to its high catalytic activity and stability. Similar compounds include:
Nickel Boride: Another transition metal boride used as a catalyst in hydrogenation reactions.
Iron Boride: Known for its high hardness and resistance to wear, used in coatings.
Urushibara Cobalt: A cobalt-based catalyst used in organic synthesis.
Cobalt boride stands out due to its exceptional resistance to oxidation and its effectiveness as a hydrogenation catalyst, making it a valuable material in various industrial and scientific applications.
特性
CAS番号 |
12619-68-0 |
|---|---|
分子式 |
B2Co3+6 |
分子量 |
198.42 |
IUPAC名 |
boron;cobalt(2+) |
InChI |
InChI=1S/2B.3Co/q;;3*+2 |
InChIキー |
QSOMCIJHXYGMAO-UHFFFAOYSA-N |
SMILES |
[B].[B].[Co+2].[Co+2].[Co+2] |
製品の起源 |
United States |
Q1: What is the molecular formula of cobalt boride?
A1: Cobalt boride doesn't have a single, fixed molecular formula. Instead, it exists as a range of compounds with varying cobalt-to-boron ratios, including CoB, Co2B, and Co3B. [, , , ]
Q2: Can you describe the crystal structure of cobalt boride?
A2: The crystal structure of cobalt boride depends on the specific stoichiometry. For instance, Co2B adopts a tetragonal structure (C16), while CoB exhibits an orthorhombic structure. [, , ] Amorphous cobalt boride structures, lacking long-range order, are also commonly reported. [, , , ]
Q3: How does the presence of boron influence the properties of cobalt in cobalt boride?
A3: Boron incorporation introduces lattice strain in the cobalt crystal structure, potentially lowering the thermodynamic and kinetic barriers for reactions like hydroxylation. [] This strain can significantly impact the catalytic properties of cobalt boride. []
Q4: Does cobalt boride exhibit magnetic properties?
A4: Yes, various cobalt boride compositions display magnetic properties. For example, Co3B nanoparticles are ferromagnetic, exhibiting a saturation magnetization of 91 A m2 kg-1 and a coercive field of 0.14 T at 5 K. []
Q5: What are some notable catalytic applications of cobalt boride?
A5: Cobalt boride demonstrates catalytic activity in various reactions, including:
- Sodium borohydride hydrolysis: Cobalt boride nanoparticles, particularly when supported on materials like Mobil Crystalline Material 41 (MCM-41), enhance the catalytic activity for sodium borohydride hydrolysis for hydrogen production. []
- Oxygen evolution reaction (OER): Cobalt boride exhibits promising activity for OER, a crucial reaction in water electrolysis for hydrogen production. Studies highlight a correlation between its magnetic properties and OER activity. [, , , , , , , ]
- Hydrogen evolution reaction (HER): Cobalt boride shows promise as an electrocatalyst for HER, another essential half-reaction in water splitting. Doping with elements like zinc can further enhance its HER activity. [, , ]
- Nitrate reduction reaction (NitRR): Cobalt boride nanoparticles supported on carbon paper exhibit promising electrocatalytic activity for the reduction of nitrates to ammonia, a valuable process for ammonia synthesis under ambient conditions. []
- Other catalytic applications: Cobalt boride acts as a heterogeneous catalyst in reactions like the decomposition of hydrogen peroxide, the reduction of nitrate to ammonia by borohydride, and the reduction of azobenzene to hydrazobenzene by hydrazine. []
Q6: How does the catalytic activity of cobalt boride compare to that of other commonly used catalysts?
A6: Studies show that cobalt boride exhibits comparable and, in some cases, even superior catalytic activity to traditional catalysts. For instance, its OER performance can rival that of noble metal oxides like iridium oxide (IrO2) and ruthenium oxide (RuO2). []
Q7: What factors influence the catalytic activity of cobalt boride?
A7: Several factors contribute to the catalytic activity of cobalt boride:
- Composition: The cobalt-to-boron ratio significantly impacts activity, with different stoichiometries exhibiting varying performances. [, ]
- Structure and Morphology: Amorphous cobalt boride often demonstrates higher activity than its crystalline counterparts due to its larger surface area and unique electronic properties. [, , ] Additionally, nanostructuring and the presence of defects can significantly enhance catalytic performance. [, , ]
- Support material: Supporting cobalt boride on materials like MCM-41, graphene, or carbon nanotubes can enhance its activity, stability, and conductivity. [, , , ]
- Doping: Introducing dopants like zinc or phosphorus can further tailor the electronic structure and catalytic properties of cobalt boride. [, ]
- Surface Chemistry: The surface chemistry of cobalt boride, including the oxidation state of cobalt and the presence of boron species, plays a crucial role in its catalytic behavior. In some cases, in situ surface transformations during electrochemical reactions can lead to the formation of active catalytic sites, such as cobalt oxyhydroxide. [, ]
Q8: What are the advantages of using cobalt boride as a catalyst?
A8: Cobalt boride presents several advantages as a catalyst:
Q9: Is cobalt boride stable under various conditions?
A9: The stability of cobalt boride depends on the specific environment and operating conditions. While generally stable, it can undergo transformations or degradation under certain circumstances. For example:
- High Temperatures: At elevated temperatures, cobalt boride can decompose or undergo phase transitions, potentially impacting its performance. [, ]
- Electrochemical conditions: During electrochemical reactions, cobalt boride can undergo surface oxidation, forming species like cobalt oxyhydroxide. While this surface transformation can enhance catalytic activity in some cases, it can also lead to degradation over time. [, , ]
- Air Exposure: Air shelving can negatively affect the performance of cobalt boride coatings, potentially due to surface oxidation or other degradation pathways. []
Q10: What strategies are employed to improve the stability of cobalt boride?
A10: Several approaches can enhance the stability of cobalt boride:
- Controlling Synthesis Conditions: Carefully optimizing the synthesis parameters, such as temperature, pH, and reducing agents, can influence the final structure and stability of cobalt boride. [, ]
- Suitable Electrolytes: Selecting appropriate electrolytes that minimize side reactions and degradation can improve the long-term stability of cobalt boride electrodes in electrochemical applications. []
Q11: How does cobalt boride interact with different support materials?
A11: Cobalt boride exhibits good compatibility with various support materials, including carbon-based materials like graphene, carbon nanotubes, and activated carbon, as well as metal foams and oxides. [, , , , , ] These supports can improve electron conductivity, enhance mass transport, and prevent agglomeration of cobalt boride nanoparticles, ultimately boosting their catalytic performance.
Q12: Does cobalt boride have applications beyond catalysis?
A12: Yes, apart from its catalytic potential, cobalt boride finds applications in other areas:
- Lithium-Sulfur Batteries: Cobalt boride composites are being explored as sulfur hosts in lithium-sulfur batteries, aiming to improve their capacity, cycling stability, and rate performance. [, , ]
- Wear-Resistant Coatings: Due to their hardness and wear resistance, cobalt boride layers, often applied through processes like pack cementation, can improve the durability of materials like steels and cobalt-chromium-molybdenum (CoCrMo) alloys used in demanding applications. [, , , ]
- Biomedical Applications: The biocompatibility of cobalt boride, combined with its wear and corrosion resistance, makes it attractive for biomedical applications like coatings for orthopedic implants. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2S,3R,5R)-3,4,5-triacetyloxy-6-[(1R,2S,3R)-1,3,4-triacetyloxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B577054.png)
![[(2S,3S,4S)-2,4-dihydroxy-4-methyl-6-oxohexan-3-yl] acetate](/img/structure/B577055.png)

![[2-[(1S,2R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenyl] acetate](/img/structure/B577057.png)
![Acetamide, N-[3beta-(dimethylamino)-5alpha-pregnan-20alpha-yl]-](/img/structure/B577060.png)
![(NZ)-N-[(5R,8S,9S,10R,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydroxylamine](/img/structure/B577061.png)




